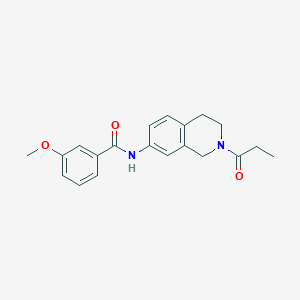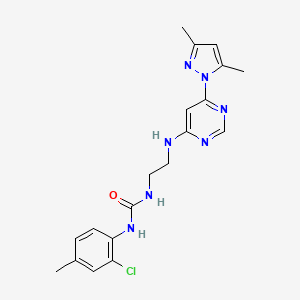
EN300-1588073
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl N-[[(1S,2S)-2-aminocyclohexyl]methyl]carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an aminocyclohexyl moiety, and a carbamate functional group. This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
科学的研究の応用
Tert-butyl N-[[(1S,2S)-2-aminocyclohexyl]methyl]carbamate has several scientific research applications:
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[[(1S,2S)-2-aminocyclohexyl]methyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate aminocyclohexyl derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with aryl bromides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency.
化学反応の分析
Types of Reactions
Tert-butyl N-[[(1S,2S)-2-aminocyclohexyl]methyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo substitution reactions where the tert-butyl group or the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like methylene chloride, chloroform, and alcohols .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce amine derivatives.
作用機序
The mechanism of action of tert-butyl N-[[(1S,2S)-2-aminocyclohexyl]methyl]carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form stable covalent bonds with nucleophilic sites on enzymes and proteins, leading to inhibition or modification of their activity. This mechanism is often exploited in the design of enzyme inhibitors and other bioactive compounds .
類似化合物との比較
Similar Compounds
Tert-butyl carbamate: A simpler carbamate derivative used in similar synthetic applications.
Benzyl carbamate: Another carbamate compound with different reactivity and applications.
Methyl carbamate: A smaller carbamate molecule used in various chemical reactions.
Uniqueness
Tert-butyl N-[[(1S,2S)-2-aminocyclohexyl]methyl]carbamate is unique due to its specific structure, which combines the steric hindrance of the tert-butyl group with the reactivity of the aminocyclohexyl moiety. This combination allows for selective reactions and the formation of stable derivatives, making it valuable in both research and industrial applications.
特性
CAS番号 |
1903425-56-8 |
|---|---|
分子式 |
C12H24N2O2 |
分子量 |
228.33 g/mol |
IUPAC名 |
tert-butyl N-[[(1R,2R)-2-aminocyclohexyl]methyl]carbamate |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-9-6-4-5-7-10(9)13/h9-10H,4-8,13H2,1-3H3,(H,14,15)/t9-,10-/m1/s1 |
InChIキー |
CZEJXQXLKFWTPQ-NXEZZACHSA-N |
SMILES |
CC(C)(C)OC(=O)NCC1CCCCC1N |
異性体SMILES |
CC(C)(C)OC(=O)NC[C@H]1CCCC[C@H]1N |
正規SMILES |
CC(C)(C)OC(=O)NCC1CCCCC1N |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(morpholin-4-yl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B2588509.png)



![N-(4-ethoxyphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2588515.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2588517.png)

![2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide](/img/structure/B2588520.png)
![N-cyclohexyl-1,5-dioxo-4-propyl-2-(4-vinylbenzyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2588521.png)
![N-benzyl-2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2588522.png)

![6-[(oxan-4-yl)methoxy]-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]pyridine-3-carboxamide](/img/structure/B2588529.png)

